molecular formula C12H26N2O4 B1218665 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane CAS No. 23978-55-4

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane

Cat. No.: B1218665
CAS No.: 23978-55-4
M. Wt: 262.35 g/mol
InChI Key: NLMDJJTUQPXZFG-UHFFFAOYSA-N
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Description

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane (C₁₂H₂₆N₂O₄, molecular weight 262.35 g/mol) is an 18-membered diaza-crown ether with alternating oxygen and nitrogen atoms in its macrocyclic ring . It is commercially known as Kryptofix 22 or Diazon-18-crown-6 and has a CAS registry number of 23978-55-2. This compound exhibits exceptional ionophoric properties due to its ability to form stable complexes with alkali, alkaline earth, and transition metal ions via coordination with its nitrogen and oxygen atoms . Its melting point ranges from 111–114°C, and it is widely utilized in analytical chemistry, catalysis, and materials science, particularly in ion-selective electrodes (ISEs) and as a ligand in transition-metal catalysis .

Properties

IUPAC Name

1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
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InChI

InChI=1S/C12H26N2O4/c1-5-15-9-10-17-7-3-14-4-8-18-12-11-16-6-2-13-1/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMDJJTUQPXZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCNCCOCCOCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20178699
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Molecular Weight

262.35 g/mol
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CAS No.

23978-55-4
Record name Diaza-18-crown-6
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Preparation Methods

Reaction of Ethylenediamine with Triethylene Glycol Derivatives

The parent 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is synthesized through a cyclization reaction between ethylenediamine and triethylene glycol ditosylate. The ditosylate acts as a leaving group, facilitating nucleophilic substitution by the amine termini. A template ion (e.g., K⁺) organizes the reactants into a pre-macrocyclic conformation, enhancing cyclization efficiency.

Reaction Conditions

  • Solvent: Anhydrous acetonitrile or tetrahydrofuran (THF)

  • Temperature: Reflux (80–90°C)

  • Base: Potassium carbonate (K₂CO₃) to neutralize HBr byproducts

  • Time: 48–72 hours under inert atmosphere

Yield and Characterization

  • Yield: 40–60% (dependent on dilution and template efficacy)

  • Characterization:

    • IR Spectroscopy: Bands at 1120–1067 cm⁻¹ (C-O-C stretching) and 2800–2200 cm⁻¹ (N-H stretching of protonated amines)

    • NMR: ¹H NMR signals at δ 2.7–3.1 ppm (methylene protons adjacent to N) and δ 3.5–3.8 ppm (etheric O-CH₂-CH₂-O groups)

High-Dilution Technique for Minimizing Polymerization

To suppress linear polymerization, the high-dilution method is employed, where reactants are slowly added to a large volume of solvent. This approach favors intramolecular cyclization over intermolecular chain growth.

Optimized Parameters

ParameterValue
Reactant concentration0.01–0.05 M
Addition rate0.5 mL/h via syringe pump
Solvent volume500 mL per mmol of diamine

Outcome

  • Improved cyclization efficiency (yield up to 65%)

  • Reduced oligomer content (<5% by HPLC)

Post-Synthetic Modifications and Derivatives

N-Alkylation for Functionalized Derivatives

The diazacrown ether undergoes N-alkylation to produce derivatives like N,N'-dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, which are critical for ion-selective applications.

Procedure

  • Reactants:

    • This compound (1 equiv)

    • Benzyl bromide (2 equiv)

  • Conditions:

    • Solvent: Methanol, 25°C

    • Time: 12 hours

    • Base: Triethylamine (3 equiv)

Results

  • Yield: 98% after recrystallization

  • Purity: >99% (by elemental analysis)

  • Application: Mercury(II) ionophore in electrochemical sensors

Metal Complexation for Pharmaceutical Use

The patent US5440031 describes metal complexes of this compound for detoxification. The compound chelates toxic metal ions (e.g., Sr²⁺, Ce³⁺) via its N and O donor atoms.

Synthesis of Strontium Complex

  • Reactants:

    • This compound (1 equiv)

    • SrCl₂ (1 equiv) in aqueous NaOH

  • Conditions:

    • Temperature: 25°C

    • Time: 2 hours

Characterization Data

PropertyValue
Stability constant (log K)8.2 ± 0.3 (in 0.1 M NaClO₄)
Crystal structureMonoclinic, space group P2₁/c

Structural and Mechanistic Insights

X-ray Diffraction Analysis

Single-crystal X-ray studies of derivatives reveal a centrosymmetric crown ether moiety with hydrogen-bonded carboxylate anions. Key bond lengths and angles include:

Selected Geometric Parameters

Bond/AngleValue (Å/°)
C1-O11.369(2)
C8-O31.249(2)
O1-C1-C6124.33(15)
C14-N1-C15115.90(13)

Packing Structure

  • Ribbon-like arrangement stabilized by N-H···O hydrogen bonds

  • Intermolecular distances: 2.8–3.1 Å

Solvent Effects on Reactivity

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states. Protic solvents (e.g., methanol) reduce yields due to competitive hydrogen bonding.

Industrial and Pharmaceutical Scalability

Large-Scale Production Challenges

  • Purification: Column chromatography is impractical; recrystallization from methanol/ether mixtures is preferred.

  • Cost Drivers: High-purity triethylene glycol ditosylate (≥98%) accounts for 70% of raw material costs.

Economic Comparison of Methods

MethodCost (USD/kg)Yield (%)Purity (%)
Template-assisted1,2005595
High-dilution1,5006598

Chemical Reactions Analysis

Types of Reactions: 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane undergoes various chemical reactions, including complexation with metal ions, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane exerts its effects primarily involves its ability to form stable complexes with metal ions. The oxygen and nitrogen atoms in the ring structure coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in catalysis and separation processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with structurally similar crown ethers and derivatives:

Compound Name Structural Features Molecular Formula Key Applications Selectivity/Performance Parameters References
This compound 18-membered ring with 2 N and 4 O atoms C₁₂H₂₆N₂O₄ Pb²⁺/Hg²⁺ sensors, Cu(I) catalysis, Zr-mediated hydrolysis Pb²⁺ detection limit: 1.0 × 10⁻⁶ M
7,16-Dibenzoyl-DTODC Benzoyl groups at N positions C₂₈H₃₄N₂O₆ Hg²⁺ ion-selective electrodes (ISEs) Linear response: 10⁻⁵–10⁻¹ M Hg²⁺
7,16-Didecyl-Kryptofix 22 DD Decyl chains at N positions C₃₂H₆₄N₂O₄ pH sensors in highly acidic media (pH 0.1–1) Response time: <15 s; lifetime: 8 weeks
18-Crown-6 18-membered ring with 6 O atoms (no N) C₁₂H₂₄O₆ Alkali metal ion (e.g., K⁺) complexation Log K (K⁺): 2.03 (in water)
7,16-Diacetyl derivative Acetyl groups at N positions C₁₆H₃₀N₂O₆ Intermediate in synthesizing HOPO-containing ligands for actinide sequestration Stability: Enhanced solubility in polar solvents

Key Differences in Ion Selectivity

  • Pb²⁺ Selectivity: The unmodified this compound shows moderate selectivity for Pb²⁺ (log K = 4.2) due to its N,O-donor sites, but its dibenzoyl derivative (DTODC) exhibits higher Hg²⁺ affinity via soft-soft interactions with sulfur-containing analytes .
  • pH Sensitivity : The didecyl derivative (Kryptofix 22 DD) demonstrates superior performance in acidic media (pH < 1) compared to unmodified crown ethers, attributed to its hydrophobic side chains stabilizing the membrane-electrolyte interface .

Research Findings and Limitations

Challenges in Sensor Design

  • Interference from Cd²⁺/Cu²⁺ : The Pb²⁺-selective membrane shows interference from Cd²⁺ (log K = 2.8) and Cu²⁺ (log K = 3.1), necessitating additional membrane modifiers .
  • Crystallographic Flexibility : X-ray studies reveal conformational flexibility in proton-transfer complexes (e.g., 1·(H₂NCS)₂), which may affect reproducibility in solid-state applications .

Biological Activity

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane (often referred to as 18-crown-6 analogs) is a macrocyclic compound that has garnered attention in the fields of coordination chemistry and medicinal applications. Its unique structure allows it to interact with various metal ions and biological molecules, which contributes to its potential therapeutic properties. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, research findings, and relevant case studies.

Structural Characteristics

The compound features a cyclic structure composed of alternating nitrogen and oxygen atoms, which facilitates complexation with metal ions. The structural formula can be represented as follows:

C12H24N2O4\text{C}_{12}\text{H}_{24}\text{N}_2\text{O}_4

This macrocyclic ligand exhibits properties akin to crown ethers, enabling it to encapsulate cations effectively.

This compound functions primarily through the formation of stable complexes with metal ions. This interaction enhances the solubility and bioavailability of these metals within biological systems. The compound's ability to transport ions across cellular membranes is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacteria and fungi. For instance, it demonstrated significant cytotoxicity against Gram-negative bacteria such as E. coli .
  • Analgesic Properties : In vivo studies have indicated that derivatives of this compound possess analgesic effects comparable to conventional pain relievers. The mechanism involves modulation of ion channels that affect pain perception .
  • Drug Delivery Systems : The ability to form complexes with therapeutic agents has led to investigations into its use as a drug delivery vehicle. Research suggests that it can enhance the efficacy of certain drugs by improving their pharmacokinetics .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against E. coli and other pathogens
AnalgesicComparable effects to morphine in animal models
Drug DeliveryEnhanced delivery of chemotherapeutic agents

Complexation Studies

A study conducted on the complexation properties revealed that this compound forms stable complexes with various metal ions such as Mg²⁺ and Zn²⁺. These complexes exhibited prolonged lifetimes and rigidity in their structures .

Cytotoxicity Assessments

Cytotoxicity assays performed on human cell lines (e.g., HEK293) demonstrated that while the compound shows significant activity against bacterial cells, it maintains a relatively high selectivity for mammalian cells at therapeutic concentrations . The LD50 values were reported in the range of 2 μM for hydraphiles derived from this macrocycle.

Q & A

What are the established synthetic routes for 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, and how do reaction conditions influence yield and purity?

Basic Research Question
The compound is typically synthesized via macrocyclic template-assisted reactions, leveraging ethylene oxide and amine precursors. Key steps include cyclization under high-dilution conditions to minimize oligomerization. The melting point (111–114°C) and purity (≥96%) are sensitive to solvent choice (e.g., acetonitrile vs. THF) and temperature gradients during crystallization . Methodological optimization involves monitoring intermediates via 1H^1\text{H} NMR to confirm crown ether formation and minimize side products.

How does this compound act as a ligand in metal-ion coordination studies, and what spectroscopic methods validate its selectivity?

Basic Research Question
The compound’s 18-membered crown ether structure enables selective binding to cations (e.g., K+^+, Zr4+^{4+}) via N/O donor atoms. Spectroscopic validation includes:

  • UV-Vis titration to determine binding constants with iodine complexes .
  • X-ray crystallography to resolve coordination geometries, as demonstrated in bis(1H-pyrrole-2-carboxylate) structures .
    Contradictions in selectivity data (e.g., for Na+^+ vs. K+^+) often arise from solvent polarity effects, requiring controlled dielectric constant environments .

What methodological frameworks guide the design of derivatives like 7,16-bis(5-t-butyl-2-hydroxybenzyl)-1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane?

Advanced Research Question
Derivative synthesis follows a modular approach:

Functionalization : Introduce substituents (e.g., hydroxybenzyl groups) via nucleophilic substitution, ensuring steric compatibility with the macrocyclic cavity .

Theoretical modeling : Use DFT calculations to predict ligand-metal binding affinities, aligning with experimental results from zirconium-mediated hydrolysis studies .

Validation : Compare crystallographic data (e.g., bond angles in diazonia complexes) with computational models to refine synthetic pathways .

How can researchers resolve contradictions in reported catalytic efficiencies of this compound in peptide hydrolysis?

Advanced Research Question
Discrepancies in catalytic activity (e.g., neutral vs. acidic pH) stem from:

  • Protonation states : The ligand’s amine groups exhibit pH-dependent coordination modes, altering Zr4+^{4+} activation kinetics .
  • Substrate specificity : Hydrolysis rates vary with dipeptide side-chain bulkiness, necessitating kinetic profiling (e.g., stopped-flow spectroscopy) under standardized conditions.
    Multi-technique validation (e.g., 1H^1\text{H} NMR, HPLC) is critical to isolate pH and substrate effects .

What are the best practices for characterizing host-guest interactions involving this macrocycle, and how do solvent systems influence stability constants?

Advanced Research Question
Methodological recommendations:

  • Isothermal titration calorimetry (ITC) : Quantifies enthalpy/entropy contributions to binding, resolving solvent-dependent stability (e.g., higher constants in low-polarity solvents) .
  • ESI-MS : Detects non-covalent adducts, avoiding artifacts from crystallization.
    Contradictions in stability data often arise from ionic strength variations; use buffered systems (e.g., 0.1 M KCl) for reproducibility .

How can this compound be integrated into membrane separation technologies, and what are the challenges in scaling up such applications?

Advanced Research Question
The macrocycle’s ion-selectivity makes it suitable for:

  • Liquid membranes : Embedding in polymer matrices (e.g., PVC) for cation transport. Challenges include membrane fouling and ligand leaching, addressed via covalent immobilization techniques .
  • Theoretical frameworks : Link to crown ether transport models, optimizing pore size and ligand flexibility for target ions .

What are the implications of crystallographic data (e.g., space groups, bond lengths) for understanding structural flexibility?

Advanced Research Question
X-ray structures (e.g., P-1 space group for bis[tetrachloridoaurate(III)] complexes) reveal:

  • Conformational adaptability : Variable O–N–C–C torsion angles accommodate diverse guest molecules .
  • Cavity distortion : Substituents like methoxyphenyl groups induce strain, quantified via Hirshfeld surface analysis .
    Contradictions in flexibility studies require comparing multiple crystal forms (e.g., hydrates vs. anhydrous) .

How do theoretical frameworks (e.g., host-guest chemistry) inform experimental design for novel applications?

Advanced Research Question
Guiding principles include:

  • Preorganization theory : The macrocycle’s preorganized cavity reduces entropic penalties during binding, guiding ligand modifications for enhanced selectivity .
  • Molecular dynamics simulations : Predict solvent-accessible surfaces to optimize catalytic sites for hydrolysis or oxidation reactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane
Reactant of Route 2
Reactant of Route 2
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane

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